1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[3-(cyclopropylamino)quinoxalin-2-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-11-7-8-19(9-11)15-14(16-10-5-6-10)17-12-3-1-2-4-13(12)18-15/h1-4,10-11,20H,5-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOLSUBDSWPSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2N4CCC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199770 | |
| Record name | 3-Pyrrolidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420865-80-0 | |
| Record name | 3-Pyrrolidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420865-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the formation of the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the cyclopropylamino group and the pyrrolidin-3-ol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A’s properties, we compare it to structurally related quinoxaline-pyrrolidine derivatives and analogs (Table 1).
Table 1: Structural and Functional Comparison of Compound A and Analogues
Key Comparative Insights
Structural Modifications and Bioactivity Compound A’s cyclopropylamino group distinguishes it from simpler analogs like 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one. The cyclopropane ring may enhance metabolic stability compared to methyl or benzyl groups, as small cyclic alkanes resist oxidative degradation . The hydroxyl group in Compound A contrasts with the lactam (pyrrolidin-2-one) in . This substitution increases polarity (PSA = 79.4 vs.
Synthetic Accessibility Compound A’s synthesis is inferred to involve cyclocondensation (similar to Scheme 1 in ) or nucleophilic substitution, whereas coumarin-quinoxaline hybrids (e.g., Compound 11 in ) require multi-step cyclization and oxidation. The tert-butyl carbamate derivative () likely uses protective group strategies, complicating synthesis compared to Compound A .
Pharmacological Potential The antimicrobial activity of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one suggests that Compound A may share similar targets (e.g., bacterial DNA gyrase or efflux pumps) but with enhanced binding due to the cyclopropylamino group’s rigidity . The chlorobenzyl-pyrrolidine analog () highlights the role of halogens in target interactions; however, Compound A’s quinoxaline core offers a broader π-system for stacking interactions in enzyme active sites .
Physicochemical Properties
- Compound A’s topological polar surface area (TPSA = 79.4) exceeds that of tert-butyl carbamate derivatives (similar TPSA but higher lipophilicity) and chlorobenzyl analogs (TPSA ~40–50). This positions Compound A as a candidate for polar target environments (e.g., kinase ATP-binding pockets) .
Biological Activity
1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline ring fused with a pyrrolidine ring , along with a cyclopropylamino group . Its unique structure suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit enzyme activity, affecting metabolic pathways.
- Receptors : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
This interaction can lead to downstream effects such as altered cell proliferation, apoptosis, and immune responses.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Properties : It has shown promise in inhibiting tumor cell growth in vitro and in vivo, particularly against certain leukemia and solid tumor cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as HL-60 (human promyelocytic leukemia) and HCT-116 (colon cancer) with IC50 values indicating potent activity.
- In vivo studies using mouse models showed significant tumor growth inhibition when treated with the compound, suggesting its potential as an anticancer agent.
-
Mechanistic Studies :
- Research has indicated that the compound may exert its anticancer effects through apoptosis induction and cell cycle arrest. For instance, flow cytometry analyses revealed an increase in apoptotic cells upon treatment.
Comparative Analysis
To highlight the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol | Quinoxaline core, piperidine ring | Moderate anticancer activity |
| Quinoxaline derivatives | Varies widely in substituents | Diverse biological activities |
Q & A
Q. What are the key considerations for designing a green synthesis protocol for 1-(3-(Cyclopropylamino)quinoxalin-2-yl)pyrrolidin-3-ol?
Methodological Answer: Green synthesis approaches prioritize solvent selection, catalyst efficiency, and waste reduction. For analogous quinoxaline-pyrrolidine derivatives (e.g., 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one), protocols using diethylmalonate and phosphorus oxychloride under mild conditions have been optimized for yield and sustainability . Key steps include:
- Reagent Selection : Use eco-friendly solvents (e.g., ethanol) and minimize hazardous reagents.
- Catalytic Efficiency : Employ lithium chloride as a catalyst to reduce reaction time.
- Characterization : Validate purity via IR (amide C=O stretch ~1700 cm⁻¹), ¹H NMR (pyrrolidine protons at δ 1.5–3.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Based on structurally related compounds (e.g., 4-phenylquinolin-2-ol and 2-aminopyridin-3-ol):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS) .
- First Aid : Immediate rinsing with water for skin contact and medical consultation for ingestion .
- Storage : Keep in airtight containers away from light to prevent degradation .
Q. How can stereochemical integrity be preserved during the synthesis of this compound?
Methodological Answer: For chiral pyrrolidine derivatives (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol):
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts to control stereochemistry at the pyrrolidine C3 position .
- Analytical Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements .
- Protection Strategies : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent racemization during cyclopropane ring formation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
Methodological Answer: For quinoxaline-pyrrolidine hybrids (e.g., antimicrobial derivatives):
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., bacterial DNA gyrase). Focus on hydrogen bonding between the hydroxyl group and active-site residues .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess pose retention .
- QSAR Models : Corrogate substituent effects (e.g., cyclopropylamino vs. methyl groups) on bioactivity using Hammett σ constants or logP values .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer: For SAR in antiviral quinoxalines:
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing cyclopropylamino with phenyl or pyridyl groups) .
- Biological Assays : Test against microbial panels (e.g., Gram-positive/-negative bacteria) or viral replication assays. Compare IC₅₀ values to identify critical functional groups .
- Electron-Donor Analysis : Use Hammett plots to correlate electronic effects of substituents (e.g., -OCH₃, -NO₂) with activity trends .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: For antimicrobial quinoxaline derivatives with variable efficacy:
- Standardized Assays : Replicate studies using CLSI/M7-A6 guidelines to ensure consistency in MIC determinations .
- Meta-Analysis : Aggregate data from multiple studies (e.g., via Forest plots) to identify outliers or confounding variables (e.g., solvent choice, bacterial strain variability) .
- Mechanistic Studies : Use fluorescence quenching or SPR to validate target engagement independently .
Q. What are the challenges in optimizing bioavailability for this compound?
Methodological Answer: For pyrrolidine-based therapeutics:
- LogP Optimization : Balance hydrophilicity (hydroxyl group) and lipophilicity (quinoxaline ring) to achieve logP ~2–3 via substituent tuning .
- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. Introduce fluorine atoms to block oxidation sites .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Improve permeability with prodrug strategies (e.g., esterification of the hydroxyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
